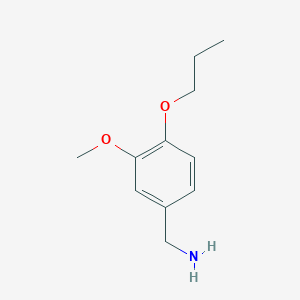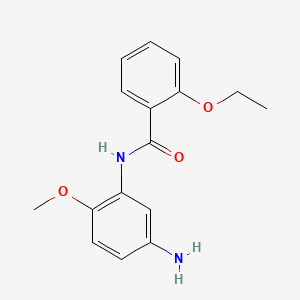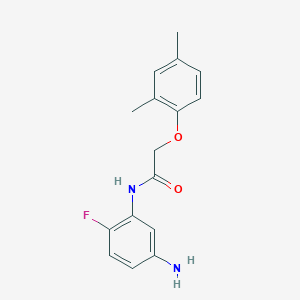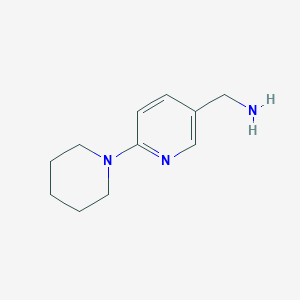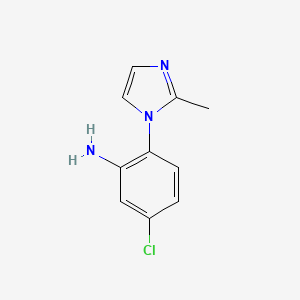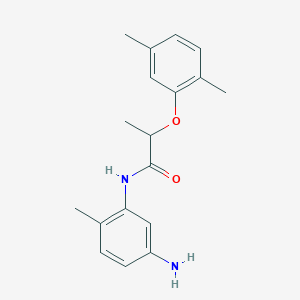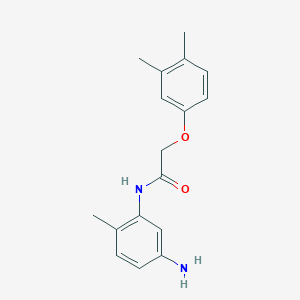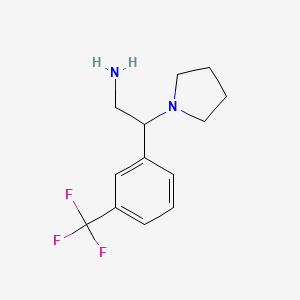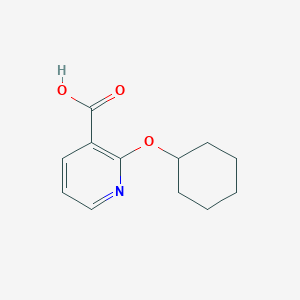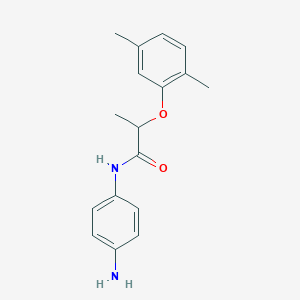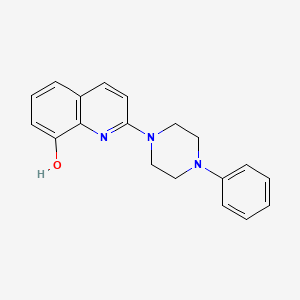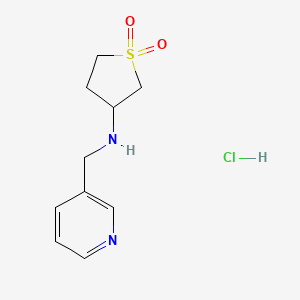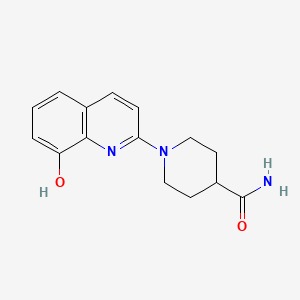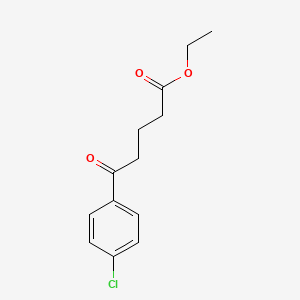
Ethyl 5-(4-chlorophenyl)-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Ethyl 5-(4-chlorophenyl)-5-oxovalerate and its derivatives have been explored for their potential anticancer properties. In one study, a derivative was synthesized and evaluated in vitro against a variety of human tumor cell lines, including leukemia, lung, renal, colon, CNS, melanoma, ovarian, and breast cancers. This compound exhibited notable cytotoxicity against these cancer cell lines, highlighting its potential as an anticancer agent (P. Kattimani et al., 2013).
Application in Dyeing and Textiles
Compounds related to Ethyl 5-(4-chlorophenyl)-5-oxovalerate have been used in the synthesis of disperse dyes for textiles. These dyes, when complexed with metals such as copper, cobalt, and zinc, have been applied to polyester and nylon fabrics, showing excellent fastness properties and providing diverse shades of violet and brown (Isaac Oluwatobi Abolude et al., 2021).
Crystal and Molecular Structure Studies
The crystal and molecular structure of Ethyl 5-(4-chlorophenyl)-5-oxovalerate derivatives have been extensively studied. One research focused on the synthesis and characterization of a derivative, including its molecular interactions and structural stability insights through Hirshfeld surface analysis (D. Achutha et al., 2017).
Photovoltaic Applications
Derivatives of Ethyl 5-(4-chlorophenyl)-5-oxovalerate have been used in the development of organic-inorganic photodiodes. Their photovoltaic properties were studied, indicating potential applications in electronic devices. The incorporation of chlorophenyl groups in these derivatives improved the diode parameters, demonstrating their utility in photovoltaic technology (H. Zeyada et al., 2016).
Corrosion Inhibition
Ethyl 5-(4-chlorophenyl)-5-oxovalerate derivatives have also been studied for their effectiveness as corrosion inhibitors. One such derivative was tested on aluminum alloy in hydrochloric acid, showing significant inhibition efficiency. This suggests its potential use in protecting metals from corrosion (K. Raviprabha et al., 2021).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact, as well as precautions that should be taken when handling it.
Zukünftige Richtungen
This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
Eigenschaften
IUPAC Name |
ethyl 5-(4-chlorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEHRFGRNQLXMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588705 |
Source


|
| Record name | Ethyl 5-(4-chlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-chlorophenyl)-5-oxovalerate | |
CAS RN |
54029-03-7 |
Source


|
| Record name | Ethyl 5-(4-chlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


